2-cyano-6,7-difluoro-3-phenyl-1,4-quinoxalinediiumdiolate
Overview
Description
2-cyano-6,7-difluoro-3-phenyl-1,4-quinoxalinediiumdiolate is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of fluorine atoms in the structure enhances the compound’s stability and bioavailability, making it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-6,7-difluoro-3-phenyl-1,4-quinoxalinediiumdiolate typically involves multi-step reactions. . The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-cyano-6,7-difluoro-3-phenyl-1,4-quinoxalinediiumdiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides, which have enhanced biological activities.
Reduction: Reduction reactions can convert the N-oxide group back to the parent quinoxaline structure.
Substitution: Halogen atoms on the quinoxaline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve the use of solvents like ethanol or acetonitrile and may require elevated temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can exhibit a range of biological activities .
Scientific Research Applications
2-cyano-6,7-difluoro-3-phenyl-1,4-quinoxalinediiumdiolate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its antimicrobial properties, particularly against drug-resistant bacterial strains.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-cyano-6,7-difluoro-3-phenyl-1,4-quinoxalinediiumdiolate involves its interaction with molecular targets such as HIF-1α. By inhibiting HIF-1α, the compound can disrupt the hypoxic response in cancer cells, leading to reduced tumor growth and increased sensitivity to chemotherapy . Additionally, the compound can generate reactive oxygen species (ROS), causing DNA damage and inducing cell death .
Comparison with Similar Compounds
Similar Compounds
2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide: Known for its potent anticancer activity and ability to inhibit HIF-1α.
Quinoxaline-2-carboxylic acid 1,4-dioxide: Exhibits antimicrobial properties and is used in the treatment of infectious diseases.
Uniqueness
2-cyano-6,7-difluoro-3-phenyl-1,4-quinoxalinediiumdiolate is unique due to the presence of fluorine atoms, which enhance its stability and bioavailability. This makes it a more effective candidate for therapeutic applications compared to its non-fluorinated counterparts .
Properties
IUPAC Name |
6,7-difluoro-4-oxido-1-oxo-3-phenylquinoxalin-1-ium-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F2N3O2/c16-10-6-12-13(7-11(10)17)20(22)15(14(8-18)19(12)21)9-4-2-1-3-5-9/h1-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHLXCZGLCYUQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C([N+](=O)C3=CC(=C(C=C3N2[O-])F)F)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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